N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide
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Description
“N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide” is a chemical compound . It is also known as “tert-Butyl N-(1,1-dioxothian-4-yl)carbamate” and has the empirical formula C10H19NO4S . Its molecular weight is 249.33 .
Synthesis Analysis
A convenient synthesis of N-tert-butyl amides, which could potentially include “N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide”, involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly stable and efficient under solvent-free conditions at room temperature .Scientific Research Applications
Synthesis and Material Science Applications
Polyamides with flexible main-chain ether linkages and ortho-phenylene units, synthesized from compounds with tert-butyl groups, exhibit non-crystallinity, high solubility in polar solvents, and form transparent, flexible films. These materials demonstrate significant thermal stability, suggesting potential applications in high-performance polymers and coatings (Hsiao, Yang, & Chen, 2000).
Organic Synthesis and Chemical Reactions
Tert-Butyl phenylazocarboxylates, as versatile building blocks, facilitate nucleophilic substitutions and radical reactions. These reactions enable modifications of the benzene ring, indicating their utility in creating a diverse array of synthetic organic molecules, which could include pharmaceuticals and agrochemicals (Jasch, Höfling, & Heinrich, 2012).
Catalysis and Chemical Transformations
Research on Cp*Co(III)-catalyzed C-H amidation steps for the synthesis of benzamides showcases the development of efficient methodologies for the preparation of complex organic molecules. Such catalytic processes could be relevant in the synthesis of N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide, enabling its application in pharmaceutical synthesis and material science (Chirila et al., 2018).
Chemosensors and Fluorescent Probes
The design and synthesis of chemosensors, such as those for the detection of Ba2+ ions, rely on compounds with tert-butyl groups for selectivity and sensitivity. This indicates potential applications of N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide in developing new sensors and diagnostic tools (Ravichandiran et al., 2019).
properties
IUPAC Name |
N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)16-14(18)12-6-8-13(9-7-12)17-10-4-5-11-21(17,19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFYLOZLNJPQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(1,1-dioxothiazinan-2-yl)benzamide |
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